4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOUKVFCDAXZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-bromo-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 3-propoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The compound’s structural analogs differ in substituent patterns, which influence electronic properties and biological activity:
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and influence electronic properties (e.g., bromo in 6c and 44 increases electrophilicity) .
- Electron-Donating Groups (OMe, NH2): Improve solubility (methoxy in 6c) or enable hydrogen bonding (amino in ).
Physicochemical Properties
- Melting Points : Compound 6c melts at 153–154°C, suggesting high crystallinity due to methoxy and bromo groups .
- Molecular Weight : Ranges from 341.42 g/mol (N-Boc-S-(4-MeOBn)-L-cysteine ) to 544.04 g/mol (6c ), influencing pharmacokinetics.
- Solubility : Methoxy and hydroxybutyl groups (e.g., 44) improve aqueous solubility compared to halogenated analogs .
Biological Activity
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom, methoxy and propoxy groups, and a sulfonamide moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains.
- Enzyme Inhibition : It shows potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Targets : The compound has been shown to inhibit enzymes such as carbonic anhydrases and potentially others involved in inflammatory responses.
- Cell Signaling Pathways : It may modulate pathways related to immune responses, enhancing or inhibiting specific signaling cascades.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains. For example, it displayed significant activity against Escherichia coli and Staphylococcus aureus in controlled laboratory settings.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Enzyme Inhibition Studies
The compound's ability to inhibit carbonic anhydrases was evaluated using enzyme assays, revealing a moderate inhibitory effect with an IC50 value in the micromolar range. This suggests potential applications in treating conditions where carbonic anhydrase activity is dysregulated.
Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of sulfonamides similar to this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of various sulfonamides against resistant bacterial strains. The results indicated that compounds with similar structures exhibited enhanced antimicrobial properties when modified with electron-withdrawing groups like bromine.
-
Case Study on Anti-inflammatory Effects :
- Research involving the administration of sulfonamide derivatives in rodent models showed promising results in reducing joint inflammation, suggesting potential use in rheumatoid arthritis treatment.
Q & A
Q. What are the key steps in synthesizing 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide, and what analytical techniques confirm its purity and structure?
The synthesis typically involves multi-step reactions under controlled conditions, such as inert atmospheres (e.g., nitrogen) and precise temperature regulation to minimize side reactions. For example, coupling reactions may require anhydrous solvents and catalysts. Structural confirmation is achieved via NMR spectroscopy (1H/13C) to verify substituent positions and integration ratios, mass spectrometry for molecular weight validation, and HPLC for purity assessment. X-ray crystallography can resolve ambiguities in stereochemistry or bonding .
Q. What are the primary research applications of this compound in medicinal chemistry?
This sulfonamide derivative serves as a building block for synthesizing pharmacologically active molecules. Its bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy and propoxy groups enhance solubility and modulate electronic properties. Applications include developing enzyme inhibitors or receptor-targeted probes, leveraging its structural versatility for drug discovery .
Q. How are common by-products during synthesis identified and mitigated?
By-products such as des-bromo derivatives or incomplete coupling products may form under suboptimal conditions. Techniques like thin-layer chromatography (TLC) and HPLC monitor reaction progress, while recrystallization or column chromatography isolates the target compound. Kinetic studies under varying temperatures and solvent polarities help minimize side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields using statistical experimental design (DoE)?
Design of Experiments (DoE) systematically evaluates variables (e.g., temperature, stoichiometry, solvent polarity) to identify optimal conditions. For instance, flow chemistry setups enable precise control over reaction parameters, improving reproducibility and scalability. Response surface methodology (RSM) models interactions between variables, maximizing yield while reducing resource expenditure .
Q. How do bromine and methoxy/propoxy groups influence reactivity in cross-coupling or substitution reactions?
The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig). The methoxy group directs electrophilic substitution to specific positions, while the propoxy chain enhances lipophilicity, impacting solubility and bioavailability. Computational studies (e.g., DFT) predict regioselectivity and transition states .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between NMR predictions and observed spectra may arise from dynamic effects (e.g., rotamers) or crystallographic disorder. 2D NMR techniques (COSY, NOESY) clarify coupling patterns, while X-ray crystallography provides unambiguous bond-length and angle data. Comparative analysis with structurally analogous compounds (e.g., N-benzyl sulfonamides) validates assignments .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guiding functionalization strategies. Machine learning models trained on reaction databases suggest viable reagents and conditions .
Q. How does solvent choice impact the compound’s stability and reaction outcomes?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates in SNAr reactions but may promote hydrolysis at elevated temperatures. Low-polarity solvents (e.g., toluene) favor radical pathways or thermal rearrangements. Solvent effects on reaction kinetics are quantified via Arrhenius plots or Eyring equation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
